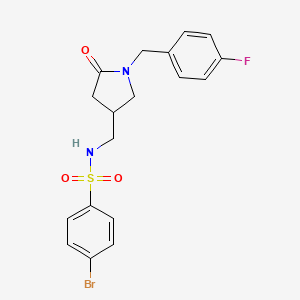![molecular formula C21H21N3O6 B2959754 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 906152-97-4](/img/structure/B2959754.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Generally, compounds interact with their targets through noncovalent or covalent bonds . For instance, a drug with an aromatic group can have π-π interactions with a Phe residue at a receptor’s binding site . The exact interaction of ZINC04225180 with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Zinc, a component of the compound, is known to be involved in numerous metabolic pathways, including protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . High levels of zinc in plants affect various physiological and biochemical parameters
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties
Result of Action
Zinc transporters, which regulate zinc homeostasis, are known to play critical roles in the body and contribute to various biological systems
Action Environment
Environmental factors can deeply intertwine with the action of a compound, influencing the well-being of entire communities . Air and noise pollution, as well as the intensity and duration of daylight, are just a few environmental factors that have been shown to have an impact on students’ ability to learn .
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-12-14(5-4-6-16(12)24(27)28)21(26)22-10-9-13-11-15-17(29-2)7-8-18(30-3)19(15)23-20(13)25/h4-8,11H,9-10H2,1-3H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZKHHSEXPVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
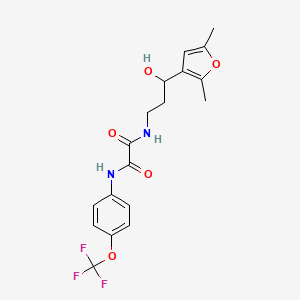
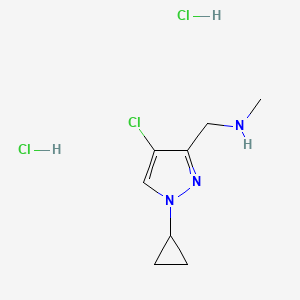

![N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
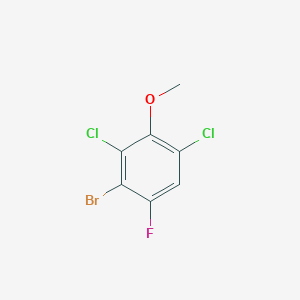
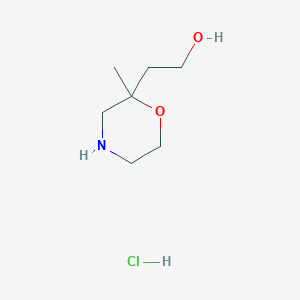
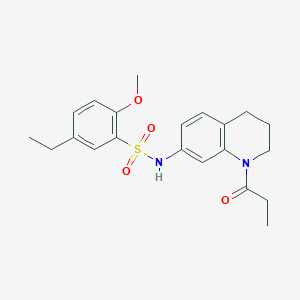
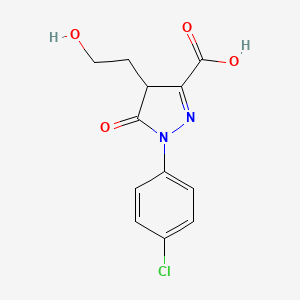

![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)
